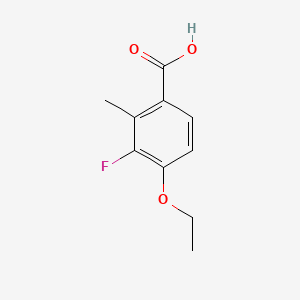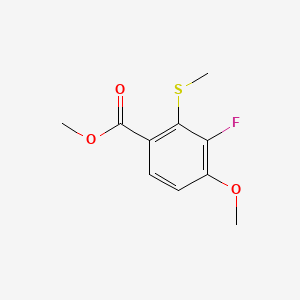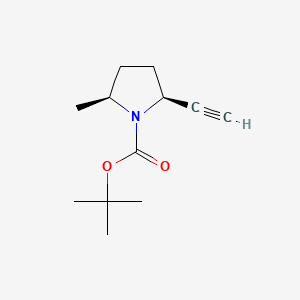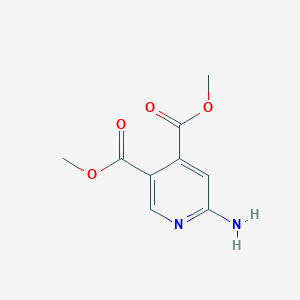
(2,6-Difluoro-3-isopropoxyphenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,6-Difluoro-3-isopropoxyphenyl)methanol is an organic compound with the molecular formula C10H12F2O2 It is a derivative of benzenemethanol, where the benzene ring is substituted with two fluorine atoms at the 2 and 6 positions and an isopropoxy group at the 3 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Difluoro-3-isopropoxyphenyl)methanol typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 2,6-difluorophenol.
Alkylation: The 2,6-difluorophenol undergoes alkylation with isopropyl bromide in the presence of a base, such as potassium carbonate, to introduce the isopropoxy group at the 3 position.
Reduction: The resulting intermediate is then subjected to reduction using a reducing agent like sodium borohydride to convert the carbonyl group to a hydroxyl group, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
(2,6-Difluoro-3-isopropoxyphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Further reduction can convert the hydroxyl group to a methyl group.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,6-difluoro-3-isopropoxybenzaldehyde or 2,6-difluoro-3-isopropoxybenzoic acid.
Reduction: Formation of 2,6-difluoro-3-isopropoxytoluene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
(2,6-Difluoro-3-isopropoxyphenyl)methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (2,6-Difluoro-3-isopropoxyphenyl)methanol involves its interaction with molecular targets and pathways within biological systems. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atoms and isopropoxy group can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
2,6-Difluorobenzyl Alcohol: Similar structure but lacks the isopropoxy group.
3-Isopropoxybenzyl Alcohol: Similar structure but lacks the fluorine atoms.
2,6-Difluoro-3-methoxybenzyl Alcohol: Similar structure but has a methoxy group instead of an isopropoxy group.
Uniqueness
(2,6-Difluoro-3-isopropoxyphenyl)methanol is unique due to the combination of fluorine atoms and an isopropoxy group on the benzene ring. This unique substitution pattern imparts distinct chemical and physical properties, such as increased stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications.
属性
分子式 |
C10H12F2O2 |
|---|---|
分子量 |
202.20 g/mol |
IUPAC 名称 |
(2,6-difluoro-3-propan-2-yloxyphenyl)methanol |
InChI |
InChI=1S/C10H12F2O2/c1-6(2)14-9-4-3-8(11)7(5-13)10(9)12/h3-4,6,13H,5H2,1-2H3 |
InChI 键 |
AJBNLRZRQJNJED-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=C(C(=C(C=C1)F)CO)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




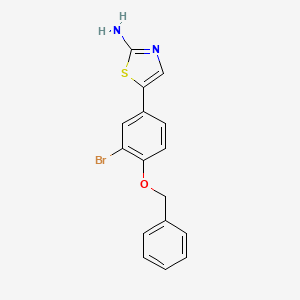
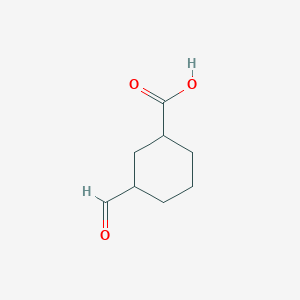

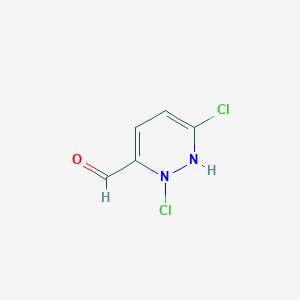
![(2-Ethyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B14020183.png)
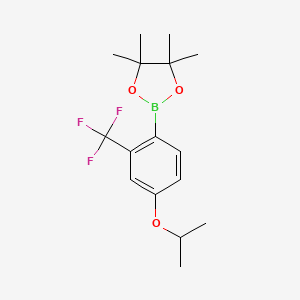

![1-[5-Chloro-2-(2-phenylethynyl)phenyl]-2,3-butadien-1-one](/img/structure/B14020207.png)
